2-(3-Bromo-2-methylphenyl)-1,3-dioxolane
Overview
Description
2-(3-Bromo-2-methylphenyl)-1,3-dioxolane is an organic compound characterized by a dioxolane ring attached to a brominated methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-methylphenyl)-1,3-dioxolane typically involves the reaction of 3-bromo-2-methylbenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which subsequently undergoes cyclization to form the dioxolane ring.
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Step 1: Formation of Hemiacetal
Reactants: 3-bromo-2-methylbenzaldehyde, ethylene glycol
Catalyst: Acid (e.g., p-toluenesulfonic acid)
Conditions: Reflux in an inert solvent (e.g., toluene)
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Step 2: Cyclization
Conditions: Continued reflux until the formation of the dioxolane ring is complete
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimized conditions for large-scale synthesis, such as continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-2-methylphenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols).
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., sodium azide, potassium thiolate) in polar aprotic solvents (e.g., DMF, DMSO)
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide) in acidic or basic conditions
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride) in anhydrous conditions
Major Products
Substitution: Formation of substituted dioxolane derivatives
Oxidation: Formation of carboxylic acids or aldehydes
Reduction: Formation of hydrogenated dioxolane derivatives
Scientific Research Applications
2-(3-Bromo-2-methylphenyl)-1,3-dioxolane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Explored for its biological activity and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-2-methylphenyl)-1,3-dioxolane involves its interaction with specific molecular targets. The bromine atom and the dioxolane ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methylbenzyl Alcohol: Shares the brominated methylphenyl group but lacks the dioxolane ring.
2-Methyl-3-bromophenylmethanol: Similar structure with a hydroxyl group instead of the dioxolane ring.
3-Bromo-2-methylbenzoic Acid: Contains a carboxylic acid group instead of the dioxolane ring.
Uniqueness
2-(3-Bromo-2-methylphenyl)-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts distinct chemical properties and reactivity
Properties
IUPAC Name |
2-(3-bromo-2-methylphenyl)-1,3-dioxolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7-8(3-2-4-9(7)11)10-12-5-6-13-10/h2-4,10H,5-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJMEJFNAXLLED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C2OCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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